molecular formula C13H12FNO2S B1416253 Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate CAS No. 849659-38-7

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

Cat. No. B1416253
M. Wt: 265.31 g/mol
InChI Key: VKGLKBOUIONOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate (EATFPC) is a synthetic compound that is used in scientific research for a variety of applications. It has been used in studies related to in vivo and in vitro experiments, as well as for its biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound similar to Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate, has been synthesized and characterized. This involved various methods like FT-IR, thermogravimetric analysis, and X-ray diffraction, highlighting its potential for diverse applications in material science and pharmaceuticals (Sapnakumari et al., 2014).

Chemical Reactions and Synthesis

A related compound, ethyl 2-aminothiophene-3carboxylate, was used in synthesizing various substituted thieno pyrimidines, demonstrating the versatility of thiophene derivatives in chemical synthesis. This process involved reactions with different chemical reagents, showcasing the compound's utility in producing biologically active molecules (More et al., 2013).

Biological Activities

The pharmacological significance of thiophene derivatives, closely related to Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate, is notable. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This highlights their potential in drug discovery and development (Prasad et al., 2017).

Material Science Applications

Thiophene derivatives are also significant in material science. They are used in applications like thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells. This broad utilization underscores the compound's versatility beyond pharmaceutical applications (Nagaraju et al., 2018).

properties

IUPAC Name

ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGLKBOUIONOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.